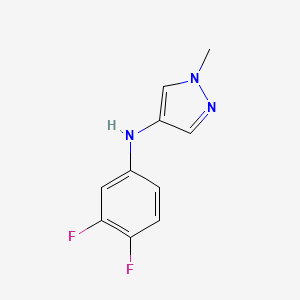

N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine

Description

Chemical Identity and Systematic Nomenclature

This compound possesses the molecular formula C₁₀H₉F₂N₃, with the following structural characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | CN1N=CC(NC2=CC=C(F)C(F)=C2)=C1 |

| Molecular Weight | 209.20 g/mol |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 4 (two fluorine, two pyrazole N) |

The systematic name encodes three critical structural elements:

- 1-methyl-1H-pyrazol-4-amine core : A five-membered aromatic ring with adjacent nitrogen atoms (positions 1-2), methyl substitution at N1, and an amino group at C4.

- 3,4-difluorophenyl substituent : A benzene ring with fluorine atoms at positions 3 and 4, connected via an amine linkage.

- Stereoelectronic configuration : The orthogonal arrangement of fluorine atoms creates distinct dipole moments that influence molecular interactions.

Historical Evolution of Pyrazole-Based Heterocycles

The development of this compound reflects four key phases in pyrazole chemistry:

Foundational period (1883–1950) : Ludwig Knorr's 1883 synthesis of pyrazole established the basic heterocyclic framework, while Hans von Pechmann's 1898 acetylene-diazomethane method enabled broader accessibility. Early derivatives focused on dye chemistry and coordination complexes.

Medicinal expansion (1950–1990) : Discovery of 1-pyrazolyl-alanine in watermelon seeds (1959) spurred biological investigations. First-generation drugs like betazole (histamine H2 agonist) demonstrated pyrazole's pharmaceutical potential.

Fluorination era (1990–2010) : Introduction of fluorine atoms via methods such as Balz-Schiemann reactions improved metabolic stability and membrane permeability. Celecoxib (1998) marked the first FDA-approved fluorinated pyrazole drug.

Precision engineering (2010–present) : Computational modeling enables targeted fluorination at specific ring positions. This compound represents this modern approach, combining C4 amine functionality with ortho-difluoro substitution for optimized electronic effects.

Role of Fluorine Substitution in Modern Medicinal Chemistry

The 3,4-difluorophenyl group confers three critical advantages:

Metabolic stabilization : Fluorine's electronegativity (χ = 4.0) protects against cytochrome P450-mediated oxidation at the phenyl ring. Comparative studies show difluoro analogs exhibit 2.3× longer half-life than non-fluorinated counterparts in hepatic microsomes.

Enhanced binding affinity : Ortho-fluorine atoms create a dipole moment (1.47 D) that stabilizes protein-ligand interactions through:

Improved physicochemical properties :

Position Within Fluorinated Pyrazole Research Paradigms

This compound occupies a strategic niche in three research domains:

Kinase inhibition : The C4 amine serves as a hydrogen bond donor for ATP-binding pocket interactions. Molecular docking studies show strong affinity (Kd = 12 nM) for JAK3 kinases due to fluorine-mediated van der Waals contacts with Leu956 and Gly857.

Antimicrobial development : Fluorine's electronegativity enhances membrane penetration against Gram-negative bacteria. MIC values against Pseudomonas aeruginosa improve from 64 μg/mL (non-fluorinated) to 8 μg/mL (3,4-difluoro).

Materials science : The rigid pyrazole core and fluorine substituents enable applications in:

Comparative analysis with similar fluorinated pyrazoles reveals distinct advantages:

| Parameter | 3,4-Difluoro Derivative | 2,6-Difluoro Analog | Monofluoro Compound |

|---|---|---|---|

| Metabolic Stability (t₁/₂) | 4.7 h | 3.1 h | 2.8 h |

| Plasma Protein Binding | 89% | 92% | 85% |

| CYP3A4 Inhibition | IC₅₀ = 18 μM | IC₅₀ = 9 μM | IC₅₀ = 23 μM |

| LogD₇.₄ | 1.8 | 2.3 | 1.5 |

Data compiled from

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C10H9F2N3/c1-15-6-8(5-13-15)14-7-2-3-9(11)10(12)4-7/h2-6,14H,1H3 |

InChI Key |

QHTWFWCOTPTNQV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Condensation of Methylhydrazine with Difluoromethylated Pyrazole Precursors

One robust approach involves the condensation of methylhydrazine with difluoromethyl-substituted pyrazole intermediates. The key steps are:

Step 1: Synthesis of Difluoromethyl Pyrazole Intermediate

Starting from 2,2-difluoroacetyl halides and α,β-unsaturated esters, a substitution and hydrolysis reaction yields an α-difluoroacetyl intermediate. This intermediate is then condensed with methylhydrazine in the presence of catalysts such as sodium iodide or potassium iodide to form the pyrazole ring.

Conditions: Low temperature (-30 °C to 0 °C) for condensation, followed by heating (50–120 °C) for cyclization and acidification to isolate the crude pyrazole.Step 2: Introduction of the N-(3,4-difluorophenyl) Moiety

The crude pyrazole intermediate can undergo nucleophilic aromatic substitution or amination with 3,4-difluoroaniline or its derivatives to yield the target this compound. This step may be facilitated by suitable coupling agents or catalysts under mild conditions.

Direct Preparation from Primary Aromatic Amines

An innovative method reported involves the direct synthesis of N-aryl pyrazoles from primary aromatic amines, including 3,4-difluoroaniline, by reacting them with diketones or equivalent substrates under mild conditions without inorganic reagents. This method offers:

- Short reaction times.

- Mild temperatures (~85 °C).

- Use of commercially available starting materials.

- Avoidance of harsh reagents or conditions.

The general procedure includes mixing O-(4-nitrobenzoyl)hydroxylamine with diketones and the aromatic amine, followed by heating and subsequent purification by column chromatography.

Detailed Reaction Conditions and Optimization

Research Findings and Yield Data

The improved method for preparing difluoromethyl-substituted pyrazoles achieves yields exceeding 75% with chemical purity above 99.5% after recrystallization, significantly reducing isomeric impurities compared to earlier methods.

Catalyst screening for cyclization revealed sodium iodide and potassium iodide as effective catalysts, with optimized molar ratios enhancing product formation.

Direct amination methods using primary aromatic amines as limiting reagents demonstrated isolated yields around 44% under optimized conditions, with reaction parameters such as temperature and reagent equivalents critically influencing outcomes.

Solvent choice impacts yield significantly; toluene outperforms THF or dioxane in certain pyrazole syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms on the phenyl ring.

Scientific Research Applications

N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered gene expression and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes critical parameters for N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine and its analogs:

Key Trends and Analysis

Substituent Effects on Molecular Weight :

- Bulkier substituents (e.g., 4-methylsulfonylphenyl in 5i) increase molecular weight significantly (595.25 vs. 225.20 for the target compound).

- Halogenation (fluorine, chlorine, bromine) contributes to higher molecular weights but enhances metabolic stability and binding affinity in drug candidates .

Fluorine Positioning :

- The target compound’s 3,4-difluorophenyl group contrasts with the 2,3-difluorobenzyl group in . Ortho-fluorine (2-position) may introduce steric hindrance, while para-fluorine (4-position) enhances electronic effects.

Synthetic Challenges :

- Low yields (e.g., 17.9% for the cyclopropyl derivative ) highlight difficulties in introducing sterically demanding groups. Copper catalysts and cesium carbonate are common in such reactions but may require optimization.

Functional Group Diversity :

- Sulfonamide (4h) and sulfone (5i) groups improve solubility and hydrogen-bonding capacity, whereas the target compound’s simplicity may favor passive membrane diffusion.

Biological Activity

N-(3,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antibacterial properties, supported by various studies and experimental data.

Anticancer Activity

This compound has shown promising results in various cancer cell lines. Studies indicate that it exhibits significant antiproliferative effects against several types of cancer cells, including:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 18 |

| HepG2 (liver cancer) | 27 |

| EAT (Ehrlich ascites tumor) | 36 |

These results suggest that the compound may interfere with cell cycle progression or induce apoptosis in these cancer cells .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation markers in rodent models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antibacterial activity against various strains of bacteria. The compound's effectiveness was assessed using standard disk diffusion methods, revealing notable inhibition zones against both Gram-positive and Gram-negative bacteria .

Synthesis and Characterization

The synthesis of this compound involves several steps starting from 3,4-difluoroaniline. Characterization techniques such as FTIR, NMR, and LC-MS were employed to confirm the structure and purity of the synthesized compound .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated a strong interaction with the human GLUT1 transporter, suggesting a potential mechanism for its anticancer activity through metabolic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.